molecular formula C14H10Br2O3 B14955515 4-Bromophenyl 2-(4-bromophenoxy)acetate

4-Bromophenyl 2-(4-bromophenoxy)acetate

Cat. No.: B14955515
M. Wt: 386.03 g/mol
InChI Key: KDJNSUIYZKOUOY-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(4-bromophenoxy)acetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(4-bromophenoxy)acetate typically involves the esterification of 4-bromophenol with 4-bromophenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl esters and corresponding nucleophiles.

    Ester Hydrolysis: 4-Bromophenol and 4-bromophenylacetic acid.

    Oxidation and Reduction: Quinones and cyclohexane derivatives.

Scientific Research Applications

4-Bromophenyl 2-(4-bromophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(4-bromophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: A precursor in the synthesis of 4-Bromophenyl 2-(4-bromophenoxy)acetate.

    Ethyl 2-(4-bromophenyl)acetate: An ester derivative with similar structural features.

    Methyl 2-(4-bromophenoxy)acetate: Another ester derivative with comparable properties

Uniqueness

This compound is unique due to its dual bromine substitution on the phenyl rings, which imparts distinct chemical reactivity and biological activity. This compound’s specific ester linkage also contributes to its unique properties compared to other similar compounds .

Properties

Molecular Formula

C14H10Br2O3

Molecular Weight

386.03 g/mol

IUPAC Name

(4-bromophenyl) 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C14H10Br2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2

InChI Key

KDJNSUIYZKOUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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